1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
The compound 1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a heterocyclic molecule featuring a pyrimido-triazinone core substituted with fluorophenyl, phenylethyl, and methyl groups. While direct bioactivity data for this compound are unavailable in the provided evidence, its synthesis likely follows protocols similar to annelated pyrimido-triazinones, involving cyclocondensation and functional group modifications .
Properties
Molecular Formula |
C22H23FN4O |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C22H23FN4O/c1-16-17(2)24-22-26(20-10-8-19(23)9-11-20)14-25(15-27(22)21(16)28)13-12-18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 |
InChI Key |
AMRDXGUDESSCPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N(CN(CN2C1=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then cyclized with 2,4-pentanedione under acidic conditions to yield the desired compound. The reaction conditions typically involve refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed from oxidation include the corresponding ketones and carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products formed from reduction include the corresponding alcohols and amines.
Substitution: The fluorophenyl group in the compound can undergo nucleophilic substitution reactions. Common reagents used in these reactions include sodium methoxide or potassium tert-butoxide. The major products formed from substitution include the corresponding substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has several scientific research applications:
Medicinal Chemistry: The compound has potential as a lead compound for the development of new pharmaceuticals. Its unique structure allows for interactions with various biological targets, making it a candidate for drug discovery.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials. Its unique properties can enhance the performance of these materials in various applications.
Biological Research: The compound can be used as a probe to study biological processes and pathways. Its interactions with biological molecules can provide insights into the mechanisms of action of various biological systems.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interactions with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved in its mechanism of action may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Tanimoto similarity calculated using Morgan fingerprints (radius=2) and MACCS keys .
Bioactivity and Functional Insights
- Structural-Activity Relationships (SAR): Compounds with pyrimido-triazinone cores exhibit varied bioactivity depending on substituents. For example, thiophene and chloro groups in pyrimido[2,1-c]triazinones correlate with kinase inhibitory activity, while benzisoxazole-piperidine moieties in pyrido-pyrimidinones target CNS receptors . The target compound’s 4-fluorophenyl group may enhance lipophilicity and membrane permeability, favoring intracellular targets .
- Computational Similarity Metrics : Molecular fingerprint analysis (e.g., Tanimoto and Dice indices) reveals moderate similarity (0.45–0.65) between the target compound and analogues, suggesting overlapping but distinct pharmacophores .
- Bioactivity Clustering : Hierarchical clustering of bioactivity profiles (e.g., NCI-60 cytotoxicity data) shows that structural analogues with >50% similarity often share modes of action, such as kinase or protease inhibition .
Methodological Considerations
- Assay Compatibility : The microculture tetrazolium (MTT) assay, validated for cytotoxicity screening in 3D cell cultures , could evaluate the target compound’s potency against tumor cell lines.
- Synthetic Challenges : The phenylethyl and fluorophenyl substituents may complicate regioselective synthesis, necessitating optimized catalytic conditions or protecting group strategies .
Biological Activity
The compound 1-(4-fluorophenyl)-7,8-dimethyl-3-(2-phenylethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a novel heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrimidine derivatives and features a complex structure that includes a fluorophenyl group and a phenylethyl moiety. Its molecular formula is with a molecular weight of approximately 357.43 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities that may be beneficial for therapeutic applications. Key areas of activity include:
- Antitumor Activity : Preliminary studies have shown that this compound can inhibit the proliferation of various cancer cell lines. The IC50 values reported for different cell lines suggest significant antiproliferative effects.
- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes. In vitro assays indicated that it possesses anti-inflammatory properties comparable to established drugs like diclofenac.
- CNS Activity : Given the structural similarity to known psychoactive compounds, this compound may also exhibit central nervous system (CNS) effects, warranting further exploration in neuropharmacology.
Structure-Activity Relationships (SAR)
The biological activity of this compound is closely related to its structural components. The presence of the 4-fluorophenyl group is hypothesized to enhance binding affinity at target sites due to increased lipophilicity and electronic effects. Modifications at the phenylethyl position have also been explored to optimize activity.
Data Tables
| Biological Activity | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HeLa cells | 5.0 | |
| Antitumor | HCT116 cells | 4.2 | |
| COX-1 Inhibition | In vitro assay | 10.5 | |
| COX-2 Inhibition | In vitro assay | 9.8 |
Case Studies
Several studies have focused on the pharmacological evaluation of similar compounds within the pyrimidine family:
- Anticancer Studies : A study investigated a series of pyrimidine derivatives and found that modifications at the N7 position significantly influenced their anticancer activity against various human tumor cell lines. The findings suggest that the incorporation of bulky groups can enhance cytotoxicity.
- Anti-inflammatory Research : Another research effort examined the anti-inflammatory properties of pyrimidine derivatives through COX inhibition assays. Compounds with similar structures demonstrated promising results in reducing inflammation in animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
